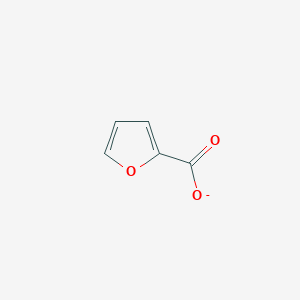
furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
furan-2-carboxylate is an organic compound that consists of a furan ring and a carboxylic acid side-group. The name “furoate” is derived from the Latin word “furfur,” meaning bran, from which these compounds were first produced . This compound is widely encountered in food products as a preservative and a flavoring agent, imparting a sweet, earthy flavor .
Preparation Methods
furan-2-carboxylate can be synthesized by the oxidation of either furfuryl alcohol or furfural. This can be achieved chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution, producing a 1:1 ratio of 2-furoic acid and furfuryl alcohol . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids using a zirconium dioxide catalyst .
Chemical Reactions Analysis
furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: Reduction of this compound can yield furfuryl alcohol.
Substitution: It can undergo substitution reactions, such as the formation of alkyl 2-furoates.
Common reagents and conditions used in these reactions include hydrogen peroxide, sodium percarbonate, and iron (III) perchlorate . Major products formed from these reactions include 2,5-furandicarboxylic acid, furfuryl alcohol, and various alkyl furoates .
Scientific Research Applications
furan-2-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of furan-2-carboxylate and its derivatives involves various molecular targets and pathways. For example, fluticasone furoate activates glucocorticoid receptors, inhibits nuclear factor kappa B, and reduces lung eosinophilia . These actions result in anti-inflammatory effects, making it effective in treating respiratory conditions .
Comparison with Similar Compounds
furan-2-carboxylate can be compared with other similar compounds, such as:
2-Thiophenecarboxylic acid: Similar structure but contains a thiophene ring instead of a furan ring.
3-Furoic acid: Similar structure but with the carboxylic acid group at the third position on the furan ring.
Furfuryl alcohol: A reduction product of this compound.
2,5-Furandicarboxylic acid: An oxidation product of this compound.
This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Properties
IUPAC Name |
furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3O3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














